2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde
Description
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(16)7-14(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWQBFIAHXUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methylsalicylaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron trichloride can enhance the reaction efficiency and reduce by-products. The process involves careful control of temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde exhibit significant anticancer properties. For instance, derivatives of benzaldehyde have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. A study highlighted that certain benzaldehyde derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Agrochemical Applications
1. Herbicidal Activity
In agrochemistry, derivatives of this compound have been studied for their herbicidal properties. The compound's structure allows it to interact with plant growth regulators, making it a candidate for developing selective herbicides that target specific weed species without harming crops .
2. Insect Repellent Formulations
Another application in agriculture involves the use of this compound in formulating insect repellents. Its efficacy against common agricultural pests has been documented, indicating its potential as a natural pesticide alternative .
Material Science Applications
1. Polymer Synthesis
The compound has been utilized in synthesizing polymers with specific functional properties. Its ability to act as a cross-linking agent enhances the mechanical strength and thermal stability of polymer matrices . This application is particularly relevant in developing advanced materials for industrial use.
2. Dyes and Pigments
Additionally, this compound can be employed in creating dyes and pigments due to its chromophoric properties. Research indicates that modifications of this compound can lead to vibrant colors suitable for various applications in textiles and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde and its analogs:
Key Observations:
- Substituent Effects: The target compound’s 2,4-dichlorobenzyl group enhances lipophilicity compared to mono-chlorinated analogs like 3a .
- Electronic Properties : Fluorine substituents (e.g., in 2-Fluoro-5-methoxybenzaldehyde ) impart stronger electron-withdrawing effects than chlorine, altering reactivity in subsequent reactions such as nucleophilic additions or condensations.
- Pharmacological Relevance : Dichlorobenzyl ethers are common in antifungal agents (e.g., Isoconazole Nitrate impurities ), but the target compound’s aldehyde group distinguishes it from pharmaceuticals that typically feature heterocyclic moieties.
Physicochemical and Reactivity Comparisons
- Melting Points: The mono-chlorinated analog 3a exhibits a melting point of 44–48°C , while the target compound’s additional chlorine and methyl substituents likely elevate its melting point due to increased molecular symmetry and van der Waals interactions.
- Solubility : Ether-linked compounds (e.g., target compound, 3a) are less polar than hydroxy-substituted analogs (e.g., 5-Chloro-2-hydroxy-3-methylbenzaldehyde ), favoring solubility in organic solvents like dichloromethane.
- Reactivity : The aldehyde group in the target compound is susceptible to nucleophilic attack, similar to other benzaldehydes. However, electron-withdrawing chlorine atoms may reduce electrophilicity at the aldehyde carbon compared to fluorine-substituted analogs .
Biological Activity
2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzaldehyde moiety substituted with a dichlorobenzyl ether and a methyl group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of electron-withdrawing groups (dichlorobenzyl) and a reactive aldehyde functional group.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, benzaldehyde derivatives have been shown to disrupt cellular antioxidation systems in fungi, leading to their growth inhibition . This suggests that the compound may possess antifungal properties worth exploring.
Anticancer Activity
The anticancer potential of benzaldehyde derivatives is well-documented. In vitro assays using the MTT method have demonstrated that various substituted benzaldehydes can inhibit cancer cell proliferation . Although specific data for this compound is limited, the structural similarities with known active compounds suggest it may also exhibit anticancer effects.
Acetylcholinesterase Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In particular, some derivatives have shown promising AChE inhibitory activity with IC50 values in the low micromolar range . This mechanism could make this compound a candidate for further investigation in neuropharmacology.
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The aldehyde functional group can participate in redox reactions, potentially leading to increased ROS levels within cells, which can induce apoptosis in cancer cells.
- Enzyme Inhibition : As noted, its structural features may allow it to interact with enzyme active sites, particularly those involved in neurotransmitter degradation or metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A study on substituted benzaldehydes demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications at specific positions can enhance activity .
- In Vivo Efficacy : Research involving similar compounds showed that systemic administration could effectively reduce retinal vascular leakage in diabetic models, indicating potential for treating diabetic retinopathy .
- Safety Profile : Toxicological assessments indicate that benzaldehyde derivatives generally exhibit low toxicity at therapeutic doses; however, specific studies on this compound are necessary to confirm this .
Q & A
Q. What are the common synthetic routes for preparing 2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde, and what are the critical reaction conditions to consider?
The synthesis typically involves nucleophilic substitution between 2-hydroxy-5-methylbenzaldehyde and 2,4-dichlorobenzyl bromide. A base such as potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl group, enabling the formation of the ether linkage. Reactions are performed under reflux in polar aprotic solvents like acetone or dimethylformamide (DMF) to enhance nucleophilicity and reaction efficiency. Monitoring via TLC or HPLC is recommended to confirm completion. Post-reaction purification by column chromatography or recrystallization ensures high purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- FT-IR : Identifies functional groups such as the aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹).
- NMR : ¹H NMR reveals substitution patterns (e.g., aromatic protons, methyl group at δ ~2.3 ppm), while ¹³C NMR confirms the aldehyde carbon (~190 ppm) and dichlorobenzyl connectivity.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (C₁₅H₁₁Cl₂O₂: theoretical MW ~294.16 g/mol).
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C, away from moisture.
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency eye exposure requires rinsing with water for ≥15 minutes .
Q. What are its potential applications in medicinal chemistry?
The aldehyde group serves as a reactive site for forming Schiff bases or hydrazones, enabling its use as an intermediate in synthesizing antimicrobial or antiviral agents. The dichlorobenzyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration in neuroactive drug candidates .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict its reactivity or biological interactions?
- DFT Calculations : Optimize geometry to study electronic properties (e.g., frontier molecular orbitals, electrostatic potentials) and predict reaction mechanisms (e.g., aldehyde reactivity).
- Molecular Docking : Simulate binding to biological targets (e.g., viral envelope proteins) by aligning the dichlorobenzyl group in hydrophobic pockets and the aldehyde in polar active sites. Software like AutoDock Vina or Schrödinger Suite can validate hypotheses from experimental bioassays .
Q. What strategies optimize yield and purity in multi-step syntheses?
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 79% yield in microwave vs. 50% in conventional heating for analogous compounds).
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
Q. How can researchers resolve contradictions in reported spectroscopic data?
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., using ACD/Labs or ChemDraw).
- X-ray Crystallography : Resolve ambiguities in substitution patterns by determining crystal structures (e.g., for analogs with similar dichlorobenzyl groups) .
- Purity Checks : Use elemental analysis or high-resolution mass spectrometry (HRMS) to rule out impurities affecting spectral data .
Q. What role does the dichlorobenzyl group play in stabilizing intermediates during synthesis?
The electron-withdrawing chlorine atoms stabilize transition states via inductive effects, particularly in SN2 reactions. Steric hindrance from the 2,4-dichloro substitution can direct regioselectivity in electrophilic aromatic substitution or coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
